2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:
Core Structure: The central core consists of a tetrahydrothiophene ring with a dioxo (sulfone) group attached at one position.
Functional Groups:
Purpose: This compound may have applications in drug development, materials science, or other fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Step 1: Start with 2,3-dimethylphenol.
Step 2: React 2,3-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate.
Step 3: Cyclize the intermediate using tetrahydrothiophene and a suitable base to obtain the target compound.
- Industrial-scale production typically involves continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.
Chemical Reactions Analysis
Reactions:
Oxidation: The sulfone group (dioxo) can undergo oxidation to form a sulfoxide or sulfone.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the sulfone group can yield a thiol or a sulfide.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Oxidation: Sulfoxide or sulfone derivatives.
- Substitution: Various substituted phenoxyacetamides.
- Reduction: Thiol or sulfide derivatives.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Materials Science: Explore its use in polymer chemistry or as a building block for novel materials.
Biochemistry: Study its interactions with biological macromolecules.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: Provide a list of similar compounds (e.g., other phenoxyacetamides).
: Example reference. : Another example reference. : Yet another example reference.
Properties
Molecular Formula |
C23H29NO4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-4-19-8-10-20(11-9-19)14-24(21-12-13-29(26,27)16-21)23(25)15-28-22-7-5-6-17(2)18(22)3/h5-11,21H,4,12-16H2,1-3H3 |
InChI Key |
MKJOWRQRGPFNOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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